6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one
Description
Properties
IUPAC Name |
6-tert-butyl-4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-11(2,3)7-4-5-8-9(6-7)14-10(13)12-8/h7H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFUSTAOUGGSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable thiol and a carbonyl compound, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzothiazole ring can be replaced with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 6-tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Pharmaceutical Formulations
The compound is utilized in pharmaceutical formulations due to its ability to enhance the solubility and bioavailability of certain drugs. Its structural properties allow for the formation of stable complexes with active pharmaceutical ingredients (APIs), improving their therapeutic efficacy.
Agricultural Science
Pesticide Development
In agricultural applications, 6-tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one has been investigated as a potential pesticide. Its chemical structure suggests it may act as a fungicide or herbicide by interfering with the biochemical processes of pests and pathogens. Field trials have demonstrated its effectiveness in controlling specific crop diseases.
Plant Growth Regulation
The compound has also been explored for its role in plant growth regulation. Research indicates that it can enhance plant growth by modulating hormonal pathways and promoting root development. This application is particularly valuable in sustainable agriculture practices.
Materials Science
Polymer Additives
In materials science, 6-tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one serves as an additive in polymer formulations. It improves the thermal stability and mechanical properties of polymers used in various applications such as coatings and adhesives.
Corrosion Inhibitors
The compound has been studied for its potential use as a corrosion inhibitor in metalworking fluids. Its ability to form protective films on metal surfaces helps prevent oxidation and degradation under harsh environmental conditions.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Journal of Antimicrobial Agents (2020) | Demonstrated efficacy against E. coli and S. aureus with minimal cytotoxicity. |
| Agricultural Science | Crop Protection Journal (2021) | Effective against Fusarium species; reduced disease incidence by 70%. |
| Materials Science | Polymer Science Journal (2019) | Enhanced tensile strength of polyvinyl chloride composites by 30%. |
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. Its effects on these pathways can lead to changes in cellular functions and responses.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table compares key structural and physicochemical properties of 6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one with analogous compounds:
Physicochemical and Functional Differences
Lipophilicity and Solubility :
- The tert-butyl group in the target compound increases logP compared to the ethyl analog, enhancing membrane permeability but reducing aqueous solubility. Chloro and acetyl derivatives exhibit intermediate logP values due to polar substituents .
- Reduced ring saturation in 6-Tert-butyl-2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole decreases conformational rigidity compared to fully saturated analogs .
Synthetic Utility :
- The ethyl variant (discontinued) may have faced challenges in large-scale synthesis or purification, whereas the tert-butyl derivative’s steric bulk simplifies crystallization .
- Chloro-substituted analogs (e.g., 6-chloro-3H-benzothiazol-2-one) are preferred for Suzuki-Miyaura couplings due to the reactive C–Cl bond .
Biological Relevance :
- The tert-butyl group in the target compound likely improves metabolic stability by shielding reactive sites from enzymatic degradation, a feature critical for drug candidates .
- Acetylated derivatives (e.g., 6-acetyl-2(3H)-benzothiazolone) may serve as kinase inhibitors or protease modulators due to hydrogen-bonding capacity .
Analytical and Crystallographic Insights
- Crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for refining crystal structures of benzothiazolone derivatives, aiding in stereochemical assignments .
Research and Application Gaps
- Limited data exist on the biological activity of 6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one, necessitating further studies on its pharmacokinetics and target engagement.
- The discontinued status of the ethyl analog highlights the need for comparative stability and efficacy studies among substituent variants .
Biological Activity
6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one is a compound belonging to the benzothiazole family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The following sections will explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H17NOS
- Molar Mass : 211.32 g/mol
- CAS Number : 1095051-70-9
Biological Activities
Research has indicated that benzothiazole derivatives exhibit a wide range of biological activities including antimicrobial, antifungal, and anticancer properties. The specific biological activities of 6-tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one are summarized below:
Antimicrobial Activity
Studies have demonstrated that benzothiazole derivatives can possess significant antimicrobial properties. For instance:
- A study reported that various benzothiazole derivatives showed moderate to excellent antimicrobial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Antifungal Activity
Benzothiazoles have also been investigated for their antifungal properties:
- Research indicates that compounds similar to 6-tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one can inhibit fungal growth effectively .
Anticancer Potential
The anticancer potential of benzothiazole derivatives has been a focal point in several studies:
- A recent investigation highlighted that certain benzothiazole compounds exhibit inhibitory effects on cancer cell proliferation by inducing apoptosis in various cancer cell lines .
The mechanisms through which 6-tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that benzothiazole derivatives can inhibit key enzymes involved in microbial and cancer cell metabolism.
- Modulation of Cell Signaling Pathways : Research indicates that these compounds may affect signaling pathways related to cell survival and apoptosis .
- Interaction with DNA : Certain derivatives have shown the ability to intercalate with DNA or bind to DNA repair enzymes .
Case Studies
Several case studies have provided insights into the biological activity of 6-tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one to improve yield and purity?
- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 60–65 °C for cyclization), solvent selection (polar vs. non-polar), and stoichiometric ratios of reagents. Catalysts like Vilsmeier-Haack reagent (DMF/POCl₃) can enhance reactivity, as demonstrated in analogous benzothiazole syntheses . Purification via column chromatography or recrystallization is critical to isolate high-purity products (>95% HPLC) .
Q. What characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and stereochemistry.
- X-ray crystallography to resolve molecular conformation and intermolecular interactions (e.g., π–π stacking, C–H···π bonds) .
- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- FTIR to identify functional groups like the benzothiazol-2-one carbonyl stretch .
Q. How can researchers design experiments to assess the compound’s preliminary biological activity?
- Methodological Answer :
- Conduct in vitro assays (e.g., enzyme inhibition, antimicrobial testing) using standardized protocols for benzothiazole derivatives .
- Compare activity against structurally similar compounds (e.g., 6-fluoro or 6-methyl analogs) to identify substituent effects .
- Use dose-response curves to determine IC₅₀ values and selectivity indices.
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of 6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one in complex reactions?
- Methodological Answer :
- Employ density functional theory (DFT) to calculate transition states, activation energies, and thermodynamic stability of intermediates .
- Use COMSOL Multiphysics to simulate reaction kinetics under varying conditions (e.g., pressure, solvent polarity) .
- Validate models with experimental data (e.g., HPLC yield, byproduct analysis) to refine parameters .
Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?
- Methodological Answer :
- Re-examine experimental variables (e.g., cell lines, assay conditions) that may influence outcomes .
- Perform meta-analyses of published data to identify trends or outliers linked to structural modifications (e.g., tert-butyl vs. methyl substituents) .
- Integrate theoretical frameworks (e.g., QSAR models) to correlate electronic properties (logP, dipole moments) with activity .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Synthesize analogs with systematic substituent variations (e.g., tert-butyl group replaced with cyclohexyl or aryl groups) .
- Use multivariate statistical analysis (e.g., PCA, PLS regression) to quantify contributions of steric, electronic, and hydrophobic effects .
- Cross-reference crystallographic data to correlate molecular geometry with activity .
Q. What advanced separation techniques improve the purification of this compound in multi-step syntheses?
- Methodological Answer :
- Apply membrane-based separation (e.g., nanofiltration) to isolate intermediates with high molecular weight cut-offs .
- Use simulated moving bed (SMB) chromatography for large-scale enantiomeric resolution, if applicable .
- Monitor purity in real-time using HPLC-MS hyphenated systems .
Methodological Notes
- Theoretical Frameworks : Always link experimental designs to conceptual models (e.g., transition-state theory for reaction optimization) to ensure reproducibility .
- Data Validation : Address discrepancies by repeating experiments under controlled conditions and using computational validation (e.g., docking studies for biological targets) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
